molecular formula C12H26 B102459 3,6-Dimethyldecane CAS No. 17312-53-7

3,6-Dimethyldecane

Cat. No.: B102459
CAS No.: 17312-53-7
M. Wt: 170.33 g/mol
InChI Key: NQWFSCYWTXQNGG-UHFFFAOYSA-N
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Description

Significance of Branched Alkanes in Hydrocarbon Chemistry and Related Fields

In the petrochemical industry, branched alkanes are of paramount importance. acs.orgresearchgate.net They are preferred components in gasoline because they have higher octane (B31449) ratings than their linear isomers. nih.gov A higher octane rating corresponds to a greater resistance to knocking or premature ignition in internal combustion engines, leading to more efficient fuel combustion. nih.govechemi.com Processes such as catalytic cracking and isomerization are employed in refineries to convert straight-chain alkanes into more desirable branched structures to improve fuel quality. acs.orgnih.gov Beyond fuels, branched alkanes serve as important intermediates in the synthesis of various organic compounds. researchgate.net Their controlled synthesis and functionalization are pivotal in creating more complex molecules for various applications. researchgate.net

Isomeric Diversity within Dimethyldecanes

The molecular formula for 3,6-dimethyldecane is C12H26. This formula is shared by a large number of structural isomers, highlighting the concept of isomeric diversity in organic chemistry. Dodecane (C12H26) has a total of 355 possible isomers, each with a unique arrangement of carbon atoms. nist.govresearchgate.net

Dimethyldecanes are a subset of these isomers, characterized by a ten-carbon (decane) main chain with two methyl group substituents. The position of these two methyl groups along the decane (B31447) chain leads to numerous distinct isomers. Each of these isomers, while having the same molecular weight, will exhibit different physical properties, such as boiling point and melting point, due to variations in their molecular structure and intermolecular forces.

Below is an interactive data table showcasing a selection of dimethyldecane isomers to illustrate this diversity.

Isomer NameMolecular FormulaParent Chain
2,2-DimethyldecaneC12H26Decane
2,3-DimethyldecaneC12H26Decane
3,3-DimethyldecaneC12H26Decane
This compoundC12H26Decane
4,7-DimethyldecaneC12H26Decane
5,6-Dimethyldecane (B156292)C12H26Decane

Research Landscape for this compound and Analogous Structures

Direct and extensive academic research focusing solely on this compound is limited. However, its relevance is situated within the broader and highly active field of long-chain alkane isomerization. The hydroisomerization of n-dodecane is a significant area of research aimed at producing high-quality fuels and lubricants. acs.orgmdpi.com These studies focus on developing efficient bifunctional catalysts, often containing a noble metal (like platinum) and an acidic solid support (like a zeolite), to promote the formation of branched isomers, including various dimethyldecanes. rsc.orgmdpi.comresearchgate.net The goal of such research is to maximize the yield of multi-branched isomers while minimizing cracking into smaller, less valuable hydrocarbons. acs.orgresearchgate.net

Within this context, this compound is one of the many potential products of n-dodecane isomerization. The identification and quantification of specific isomers in the product mixture are crucial for understanding the catalytic mechanism and optimizing reaction conditions. Analytical techniques such as gas chromatography (GC) and mass spectrometry (MS) are essential for separating and identifying these closely related isomers. nist.govresearchgate.net The National Institute of Standards and Technology (NIST) has cataloged mass spectrometry data for this compound, which serves as a reference for its identification in research settings. nist.govnist.gov

Research on analogous structures, such as other dimethyldecane isomers, provides further insight. For instance, studies on the synthesis and properties of isomers like 2,6-dimethyldecane (B82109) and 5,6-dimethyldecane contribute to the general understanding of how branching affects the physicochemical properties of C12 alkanes. nih.govnih.gov The synthesis of specific branched alkanes can also be a target for developing renewable gasoline from biomass, where controlled catalytic processes are used to create high-octane fuel components. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dimethyldecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26/c1-5-7-8-12(4)10-9-11(3)6-2/h11-12H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWFSCYWTXQNGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)CCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058625
Record name 3,6-Dimethyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17312-53-7
Record name 3,6-Dimethyldecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Kinetics of 3,6 Dimethyldecane and Branched Alkanes

Atmospheric Oxidation and Degradation Mechanisms

In the troposphere, branched alkanes like 3,6-dimethyldecane are primarily removed through oxidation reactions initiated by photochemically generated radicals. These processes can lead to the formation of various secondary pollutants, including ozone and secondary organic aerosols (SOA).

Reactions with Atmospheric Radicals (e.g., Cl atoms, OH radicals)

The dominant loss process for alkanes in the atmosphere is their reaction with the hydroxyl (OH) radical during the day. researchgate.net The rate of this reaction is highly dependent on the molecular structure of the alkane. For branched alkanes, the reaction rate is influenced by the number and type of C-H bonds (primary, secondary, or tertiary). capes.gov.br The abstraction of a hydrogen atom by an OH radical forms an alkyl radical (R•), which then rapidly reacts with molecular oxygen (O2) to form an alkylperoxy radical (RO2•). nih.gov

The rate constants for the reaction of OH radicals with various alkanes are determined through laboratory studies, often using relative rate techniques. capes.gov.bracs.org These studies have shown that the reactivity of alkanes generally increases with the size of the molecule. copernicus.org For branched alkanes, the presence of tertiary C-H bonds, which are weaker than primary and secondary bonds, typically leads to higher reaction rates compared to their linear isomers. copernicus.orgcopernicus.org For instance, the addition of a methyl group (CH3) can significantly increase the reaction rate coefficient with OH radicals. copernicus.org

While specific kinetic data for this compound is not abundant, estimations can be made based on structure-activity relationships (SARs) derived from data for other branched alkanes. copernicus.orgucr.edu These models provide a framework for predicting the atmospheric lifetimes of a wide range of volatile organic compounds (VOCs). ca.gov

Rate Constants for the Reaction of OH Radicals with Selected Alkanes at ~298 K
AlkanekOH (x 10⁻¹² cm³ molecule⁻¹ s⁻¹)Reference
n-Butane2.58 capes.gov.br
Isobutane2.29 ± 0.06 capes.gov.br
2-Methylpentane5.68 ± 0.24 capes.gov.br
3-Methylpentane5.78 ± 0.11 capes.gov.br
2,2,4-Trimethylpentane3.66 ± 0.16 capes.gov.br
3-Methylheptane7.71 ± 0.35 copernicus.org

Formation Pathways of Secondary Organic Aerosols (SOA) from Branched Alkanes

Branched alkanes are recognized as significant precursors to Secondary Organic Aerosols (SOA), which have considerable impacts on climate and air quality. nih.govacs.org The oxidation of these compounds leads to the formation of less volatile products that can partition into the particle phase. d-nb.info The SOA yield, defined as the mass of aerosol formed per mass of hydrocarbon reacted, is a key parameter in understanding this process.

Studies have shown that for alkanes with the same carbon number, branched isomers generally have lower SOA yields compared to linear and cyclic alkanes. nih.govacs.org This is attributed to the molecular structure; branching can lead to fragmentation during oxidation, producing more volatile products that are less likely to form aerosols. copernicus.org The position of the methyl branch on the carbon backbone also influences the SOA yield. nih.govacs.org However, despite lower individual yields, the high abundance of branched alkanes in sources like diesel exhaust means they can be a major contributor to urban organic aerosol. nih.govacs.orgcopernicus.org

SOA Yields from C12 Alkanes
Parent AlkaneSOA Yield (%) (Low-NOx)SOA Yield (%) (High-NOx)Reference
n-Dodecane3.3~10-20 (Varies with conditions) d-nb.info
2-Methylundecane~3.3~5-15 (Varies with conditions) d-nb.info
HexylcyclohexaneLower than CyclododecaneLower than Cyclododecane d-nb.info
CyclododecaneHighest among C12 isomersHighest among C12 isomers (up to 160%) d-nb.info

Role of Intramolecular H-Atom Migration and Chain-Branching in Oxidation

A critical aspect of alkane oxidation, both in the atmosphere and in combustion, is the process of intramolecular hydrogen atom migration, or H-shift. researchgate.netkaust.edu.sa Following the formation of the alkylperoxy radical (RO2•), it can isomerize by abstracting a hydrogen atom from another part of the same molecule, forming a hydroperoxyalkyl radical (•QOOH). nih.govmdpi.com This process is particularly important for long-chain and branched alkanes.

The rate of this H-shift is highly dependent on the ring strain of the transition state, with 1,5-H shifts (through a six-membered ring) being particularly favorable. psu.edu In the atmosphere, this isomerization competes with bimolecular reactions of the RO2• radical. pnas.org The resulting •QOOH radical can then react further. Addition of a second O2 molecule forms a hydroperoxyalkylperoxy radical (OOQOOH), which can undergo further isomerization and decomposition, leading to the formation of highly oxygenated molecules (HOMs). researchgate.netpnas.orgkaust.edu.sa These HOMs are often low-volatility compounds and are key to the formation of new particles. researchgate.net

Combustion and Pyrolysis Chemistry of Branched Hydrocarbons

Branched hydrocarbons like this compound are principal components of transportation fuels such as diesel and jet fuel. atamanchemicals.comwikipedia.org Their combustion chemistry, particularly at low to intermediate temperatures, is characterized by complex, multi-stage ignition phenomena that are crucial for engine efficiency and pollutant formation.

Low-Temperature Oxidation Processes and Chain-Branching Pathways

The crucial steps involve the isomerization of RO2• to •QOOH radicals, followed by a second O2 addition to form OOQOOH radicals. kaust.edu.samdpi.com The subsequent isomerization of OOQOOH leads to the formation of a ketohydroperoxide (KHP) and the release of an OH radical. researchgate.netmdpi.com The decomposition of the KHP then produces two more radicals, resulting in a net production of radicals and thus, chain-branching, which is essential for autoignition. nih.govresearchgate.net

Recent research has identified additional chain-branching pathways involving the formation of highly oxidized multifunctional molecules (HOMs) with four or five oxygen atoms, even under combustion-relevant conditions. researchgate.netkaust.edu.sa These pathways, similar to atmospheric autoxidation, can increase the production of OH radicals and influence ignition behavior. researchgate.netkaust.edu.sa The molecular structure of the branched alkane has a profound effect on its low-temperature reactivity, influencing the rates of key isomerization steps and thus its autoignition properties. psu.eduosti.gov

Reaction Mechanisms in Engine Combustion Models

To accurately simulate the complex combustion processes inside an engine, detailed chemical kinetic models are required. kaust.edu.sauni-heidelberg.de These models consist of thousands of elementary reactions describing the breakdown of the fuel and the formation of products and pollutants. researchgate.net Due to the vast number of isomers in real fuels, modelers often use "surrogate" fuels, which are mixtures of a few representative compounds, including branched alkanes like iso-octane and isomers of dodecane, to mimic the properties of the real fuel. wikipedia.orgmdpi.com

Developing and validating these mechanisms is a major area of research. osti.gov They are often built hierarchically, starting with a core mechanism for small C0-C4 species and adding modules for larger fuel components. llnl.gov Automatic mechanism generation systems, such as EXGAS, are used to systematically create the complex reaction networks for large hydrocarbons. uni-heidelberg.de

These models must accurately represent the low-temperature chain-branching chemistry and the transition to high-temperature combustion to predict key phenomena like ignition delay. researchgate.netmdpi.com For branched alkanes, the model must account for the specific reaction pathways influenced by the molecular structure. osti.gov These detailed and reduced mechanisms are then integrated into computational fluid dynamics (CFD) simulations to model spray combustion and pollutant formation in realistic engine geometries. wisc.eduifpenergiesnouvelles.fr

Catalytic Transformations and Isomerization Pathways

The transformation of alkanes, such as this compound, into more valuable isomers is a cornerstone of the petrochemical industry, driven by the demand for high-octane gasoline components. walshmedicalmedia.comajol.info These processes rely on sophisticated catalytic systems to facilitate skeletal rearrangements and other conversions. The isomerization of n-alkanes, for instance, proceeds through a mechanism involving carbenium ions as critical intermediates. walshmedicalmedia.comtandfonline.com Bifunctional heterogeneous catalysts, which possess both acidic sites for skeletal isomerization and metallic sites for hydrogenation/dehydrogenation reactions, are often employed. walshmedicalmedia.comtandfonline.com

Carbenium Ion Mechanisms in Skeletal Isomerization

The acid-catalyzed skeletal isomerization of branched alkanes is fundamentally governed by the formation and rearrangement of carbenium ion intermediates. tandfonline.comtandfonline.com The catalytic cycle begins with an initiation step, where an alkane is converted into a carbenium ion. researchgate.net This can occur in superacids through the abstraction of a hydride ion or on acidic catalysts via the protonation of an alkene, which can be present as an impurity or formed in situ. tandfonline.comresearchgate.net

Once formed, these carbocations undergo skeletal rearrangements to form more stable isomers. thieme-connect.de The stability of carbenium ions increases from primary to secondary to tertiary, providing the thermodynamic driving force for isomerization. thieme-connect.de The mechanism of rearrangement can be categorized into two main types:

Type A Rearrangements : These are non-branching rearrangements that proceed rapidly through classical hydride and alkyl shifts. tandfonline.com

Type B Rearrangements : These are branching rearrangements that occur more slowly and are understood to proceed via non-classical protonated cyclopropane (B1198618) (PCP) intermediates. tandfonline.com

Side Reactions in Acid-Catalyzed Alkane Isomerization (e.g., Cracking, Alkylation)

While carbenium ions are essential for the desired isomerization, they are also key intermediates in several undesirable side reactions that reduce the selectivity and yield of the target isomers. tandfonline.comresearchgate.net The isomerization of alkanes is a complex process with many parallel and consecutive reactions, making it difficult to reach the thermodynamic equilibrium of the desired isomers. zr-catalyst.com For higher alkanes, in particular, side reactions like disproportionation and cracking become significant. thieme-connect.de

The primary side reactions include:

Cracking : This process involves the scission of carbon-carbon bonds, typically through a β-scission mechanism in a larger carbocation, to produce a smaller alkene and a new, smaller carbenium ion. thieme-connect.demdpi.com This leads to the formation of lower molecular weight products. thieme-connect.de Two main mechanisms for alkane cracking on monofunctional acidic catalysts are distinguished: bimolecular cracking via carbenium ions and monomolecular cracking via carbonium ions. tandfonline.com

Alkylation : This reaction involves the addition of a carbenium ion to an alkene, forming a new, higher molecular weight carbocation. tandfonline.com The necessary alkenes can be formed through cracking or by the deprotonation of other carbenium ions. tandfonline.com This side reaction leads to the production of heavier hydrocarbons. mdpi.com

Coke Formation : The formation and deposition of heavy, non-desorbed products, known as coke, can occur on the catalyst surface, leading to deactivation. tandfonline.com Low-temperature coke is typically nonaromatic. tandfonline.com

The severity of these side reactions is influenced by reaction conditions. walshmedicalmedia.com Higher temperatures, while necessary to activate the relatively unreactive alkanes, can also increase the rates of unwanted cracking and other side reactions. walshmedicalmedia.com

Table 1: Major Side Reactions in Acid-Catalyzed Alkane Isomerization

Side ReactionDescriptionConsequence
Cracking A larger carbocation breaks apart (β-scission) into a smaller alkene and a smaller carbocation. thieme-connect.deReduces yield of desired isomers; produces lighter alkanes and alkenes. thieme-connect.de
Alkylation A carbocation adds to an alkene, forming a larger carbocation. tandfonline.comProduces heavier hydrocarbons than the feed. mdpi.com
Disproportionation/Condensation Complex reactions involving alkenes formed from proton elimination from carbocations. thieme-connect.deLeads to a wide range of products and reduces selectivity. thieme-connect.de
Coke Formation Formation of heavy, non-volatile products that deposit on and deactivate the catalyst. tandfonline.comLoss of catalyst activity over time. tandfonline.com

Alkane Metathesis and Dehydrogenation Mechanisms

Alkane metathesis is a catalytic process that redistributes the carbon atoms among alkane molecules, effectively disproportionating lighter alkanes into a mixture of heavier and lighter alkanes. acs.orgnih.gov This transformation is typically achieved through a tandem catalytic system that combines alkane dehydrogenation and olefin metathesis. acs.orgmdpi.com

The generally accepted mechanism involves three main steps:

Olefin Metathesis : The olefins produced in the first step then undergo metathesis, a reaction that breaks and reforms the carbon-carbon double bonds, leading to a redistribution of the alkylidene fragments. researchgate.net This step can be catalyzed by various complexes, such as Schrock-type molybdenum or tungsten alkylidenes, or by solid metal oxides. acs.orgnih.gov

Hydrogenation : The newly formed, rearranged olefins are then hydrogenated back to alkanes, often by the same catalyst that performed the initial dehydrogenation, operating in reverse. researchgate.net

A significant challenge in developing these tandem systems is ensuring the compatibility and interoperability of the different catalysts, especially since the dehydrogenation step often requires high temperatures that can degrade the olefin metathesis catalyst. acs.orgnih.gov Supporting the molecular catalysts on materials like alumina (B75360) can sometimes improve catalyst lifetime and compatibility. acs.orgnih.gov These systems have been developed to be selective for producing linear alkanes and, in some cases, can even control the molecular weight distribution of the products. nih.govresearchgate.net

Table 2: Catalytic Components in Tandem Alkane Metathesis

Catalytic FunctionExample Catalyst TypeRole in Mechanism
Alkane Dehydrogenation / Olefin Hydrogenation Pincer-ligated Iridium Complexes acs.orgresearchgate.netReversibly converts alkanes to olefins. researchgate.net
Olefin Metathesis Schrock-type Mo or W Alkylidenes acs.orgRedistributes alkylidene groups between olefin molecules. acs.org
Olefin Metathesis Thermally Stable Solid Metal Oxides acs.orgnih.govAlternative catalyst for the olefin metathesis step. acs.org

Theoretical and Computational Studies on Branched Alkane Structure and Reactivity

Quantum Chemical Investigations of Branched Alkane Stability

Quantum chemical calculations provide a microscopic understanding of the factors contributing to the stability of branched alkanes. It is a well-established principle that branched alkanes are thermodynamically more stable than their straight-chain isomers. nih.govopenochem.org For instance, isomers of pentane (B18724) and hexane (B92381) with more branches exhibit lower heats of combustion, indicating greater stability. openochem.org This enhanced stability is a result of a complex interplay between steric and electronic effects.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. A novel DFT approach to defining steric energy, based on the Weizäcker kinetic energy, has been used to partition the total DFT energy into three components: a steric energy term (Es[ρ]), an electrostatic energy term (Ee[ρ]), and a fermionic quantum energy term (Eq[ρ]). nih.gov

This analysis has revealed that, contrary to classical intuition, branched alkanes possess less destabilizing DFT steric energy than their linear counterparts. nih.gov However, this lower steric energy is largely offset by an opposing quantum energy term, which includes the Pauli component of the kinetic energy and the exchange-correlation energy. nih.gov Consequently, the primary driver for the increased stability of branched alkanes is the electrostatic energy term, combined with electron correlation effects. nih.govnih.gov The correlation effects between electrons in 1,3-alkyl groups are particularly significant in contributing to the enhanced stability of branched structures. nih.gov

Table 1: Conceptual DFT Energy Partitioning for Alkane Isomers This table illustrates the conceptual findings from DFT studies on branched vs. linear alkanes. Values are representational.

Alkane Isomer TypeTotal Energy (Relative)Steric Energy (Es)Quantum Energy (Eq)Electrostatic Energy (Ee)
Linear (e.g., n-Dodecane)0Higher (Less Stable)Lower (More Stable)Less Favorable
Branched (e.g., 3,6-Dimethyldecane)< 0 (More Stable)Lower (More Stable)Higher (Less Stable)More Favorable

The thermodynamic stability of branched alkanes is evident in their heats of formation and combustion. Computational methods can accurately predict these thermochemical properties. The "alkane branching effect" describes the observation that alkanes with more highly branched carbon skeletons are more stable. nih.gov This stability can be quantified by evaluating stabilization energies through isodesmic reactions, which compare protobranched alkanes with a simple reference like ethane. nih.gov

The increased stability is linked to stabilizing geminal σ→σ* delocalization, an electronic effect that preferentially stabilizes branched structures where C-C bonds are adjacent. researchgate.net This electronic picture is supported by valence bond calculations, which attribute the effect to additional ionic resonance structures that are only possible in molecules with protobranching. researchgate.net

Table 2: Comparison of Heats of Combustion for C6 Alkane Isomers This table shows experimental data for hexane isomers, illustrating the general principle that increased branching leads to higher stability (lower heat of combustion).

IsomerStructureHeat of Combustion (kJ/mol)Relative Stability
n-HexaneLinear–4163Least Stable
2-MethylpentaneBranched–4158More Stable
2,2-DimethylbutaneHighly Branched–4154Most Stable

While branching generally increases stability, extreme branching can introduce significant steric strain, ultimately leading to molecular instability. Computational studies using semi-empirical methods like PM3 have been employed to determine the limits of stability for "extremely branched alkanes". researchgate.net These studies predict that for alkanes with a high number of carbon atoms (n around 16), the molecules remain stable, but beyond a certain point (n around 20), steric hindrance becomes so severe that the breaking of critical carbon-carbon bonds becomes energetically favorable. researchgate.net For these highly congested molecules, the activation enthalpy for bond dissociation may not be sufficient to prevent spontaneous decomposition. researchgate.net Although this compound is not considered "extremely branched," these findings highlight the balance between the stabilizing electronic effects of branching and the destabilizing effects of steric crowding in larger, more complex alkanes.

Molecular Dynamics and Monte Carlo Simulations

Molecular dynamics (MD) and Monte Carlo (MC) simulations are computational techniques that model the physical movements of atoms and molecules, providing insight into the macroscopic properties of substances based on their microscopic behavior.

Non-equilibrium molecular dynamics (NEMD) simulations are used to study the rheological properties of alkanes, such as viscosity and shear-thinning behavior. researchgate.netarxiv.org In these simulations, an external shear force is applied to a system of molecules, and the resulting flow behavior is observed. arxiv.org Studies on linear alkanes like n-dodecane have shown that when confined to thin films, the fluid can exhibit shear-thinning at shear rates orders of magnitude lower than in the bulk fluid. researchgate.net This is due to a significant increase in the fluid's relaxation time caused by the freezing-out of rotational degrees of freedom under confinement. researchgate.net While specific NEMD studies on this compound are not widely available, the established methodologies can be applied to model its behavior, with the branching expected to influence viscosity and relaxation dynamics compared to its linear isomer, n-dodecane. cam.ac.uk

Configurational-bias Monte Carlo (CBMC) is a simulation technique specifically developed to efficiently sample the conformational space of complex molecules like branched alkanes. aip.orgacs.orgumn.edu This method is crucial for accurately determining thermodynamic properties and phase equilibria.

CBMC simulations have been used to predict the equation of state for various branched alkane isomers. aip.orgucm.es The equation of state describes the relationship between pressure, volume, and temperature. Research shows that at a roughly constant molecular volume, branching has a small but discernible effect, tending to reduce the pressure at a given density compared to linear isomers. aip.orgresearchgate.net This is because the more compact structure of branched molecules affects their packing efficiency. masterorganicchemistry.com Theoretical equations of state, such as those based on Wertheim's thermodynamic perturbation theory (TPT1), have shown good agreement with simulation results for branched alkanes. ucm.es

Table 3: Key Findings from Monte Carlo Simulations of Branched Alkanes

Simulation TechniqueProperty InvestigatedKey Finding for Branched Alkanes
Configurational-Bias Monte Carlo (CBMC)Vapor-Liquid Coexistence Curves (VLCC)Enables accurate determination of phase behavior. acs.orgumn.edu
Configurational-Bias Monte Carlo (CBMC)Equation of State (EOS)Branching slightly reduces pressure at a given density. aip.orgresearchgate.net
Gibbs Ensemble Monte CarloFluid Phase DescriptionA single set of united-atom parameters can describe various alkanes. umn.edu

United Atom Models in Alkane Simulation

Molecular simulations are a cornerstone of modern chemical research, enabling the prediction of thermophysical properties and the study of molecular behavior at an atomic level. umn.edu To manage the computational expense of simulating large systems like alkanes, simplified models are often employed. One of the most successful and widely used of these are the United Atom (UA) models.

In the UA approach, computational efficiency is enhanced by treating a carbon atom and its bonded hydrogen atoms as a single interaction site or pseudo-atom. umn.edu This simplification significantly reduces the number of particles in the system, thereby decreasing the computational time required for simulations. For alkanes, typical pseudo-atoms include CH, CH₂, and CH₃ groups.

The Transferable Potentials for Phase Equilibria (TraPPE-UA) force field is a prominent example of a united-atom model that has been extensively developed and validated for hydrocarbons, including branched alkanes. umn.eduacs.orgresearchgate.net The TraPPE-UA force field defines the potential energy of the system based on both bonded (bond stretching, angle bending, and torsional) and non-bonded (van der Waals) interactions. The non-bonded interactions, which are crucial for accurately predicting phase equilibria, are typically modeled using the Lennard-Jones potential. umn.edu

The parameters for these interactions are derived by fitting simulation results to experimental data for a select set of small molecules, with the goal of achieving high transferability to a wide range of other molecules and conditions. umn.edu For branched alkanes like this compound, the TraPPE-UA force field includes parameters for the tertiary CH group, in addition to the primary CH₃ and secondary CH₂ groups found in linear alkanes. acs.org

TraPPE-UA Force Field Parameters for Alkane Pseudo-Atoms
Pseudo-Atom TypeNon-Bonded Interaction Modelε/k_B (K)σ (Å)
CH₃ (primary)Lennard-Jones983.75
CH₂ (secondary)Lennard-Jones463.95
CH (tertiary)Lennard-Jones104.68

These parameters, when applied in molecular dynamics or Monte Carlo simulations, allow for the accurate prediction of properties such as vapor-liquid coexistence curves, critical temperatures, and densities for a variety of alkanes. acs.org The success of UA models like TraPPE-UA lies in their ability to capture the essential physics of molecular interactions while maintaining computational tractability.

Structure-Reactivity Relationships in Branched Hydrocarbons

The three-dimensional structure of a branched hydrocarbon like this compound is intrinsically linked to its chemical reactivity. The presence of methyl branches along the decane (B31447) backbone introduces tertiary carbon atoms, which have distinct chemical properties compared to the primary and secondary carbons.

A key factor governing the reactivity of alkanes is the strength of their carbon-hydrogen (C-H) bonds. The energy required to break a C-H bond homolytically is known as the bond dissociation energy (BDE). In general, the BDE for a C-H bond depends on the substitution of the carbon atom, following the trend: primary > secondary > tertiary. This means that tertiary C-H bonds are weaker and therefore more susceptible to abstraction by radicals in reactions such as halogenation and combustion. nih.govnist.gov

For this compound, there are primary C-H bonds (in the methyl groups at the ends of the chain and the branches), secondary C-H bonds (along the decane backbone), and tertiary C-H bonds (at the 3 and 6 positions). Based on general trends, the tertiary C-H bonds at the branch points are expected to be the most reactive sites for radical abstraction. Computational studies on various branched alkanes have confirmed that tertiary C-H bonds have lower BDEs than their primary and secondary counterparts. nih.gov

Typical C-H Bond Dissociation Energies (BDEs) in Alkanes
C-H Bond TypeExample MoleculeBDE (kcal/mol)
Primary (1°)Ethane (CH₃-H)~101
Secondary (2°)Propane (CH₃CH₂CH₂-H)~98
Tertiary (3°)Isobutane ((CH₃)₃C-H)~96

Beyond bond strength, steric hindrance also plays a crucial role in the reactivity of branched alkanes. Steric hindrance refers to the spatial congestion around a reactive site caused by bulky substituent groups. libretexts.org In this compound, the methyl groups at the 3 and 6 positions can shield the tertiary C-H bonds to some extent, potentially influencing the approach of a reacting species. However, the increased reactivity due to the lower BDE of tertiary C-H bonds often outweighs the steric effects.

Electronic effects also contribute to the structure-reactivity relationship. Alkyl groups are weakly electron-donating, which can stabilize the transition state of certain reactions. In the case of radical abstraction, the resulting tertiary radical is stabilized by hyperconjugation with the adjacent alkyl groups, further contributing to the lower BDE of the tertiary C-H bond.

Advanced Analytical Techniques for Detection and Characterization of 3,6 Dimethyldecane

Chromatographic Methodologies

Chromatographic techniques are paramount for separating 3,6-dimethyldecane from other volatile and semi-volatile organic compounds. Gas chromatography, in particular, is the method of choice due to the compound's volatility.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. mdpi.comnih.gov The gas chromatograph separates individual components of a mixture based on their volatility and interaction with the stationary phase of the capillary column. nih.govncat.edu As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, creating a unique mass spectrum that acts as a chemical fingerprint. ncat.edu

The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the spectrum with established libraries such as the NIST Mass Spectral Library. nih.govmdpi.com The mass spectrum of this compound is characterized by a specific fragmentation pattern, with a prominent top peak at m/z 57. nih.gov For quantification, GC-MS can be used to determine the concentration of this compound in a sample, even at trace levels from parts-per-billion (ppb) to parts-per-trillion (ppt). mdpi.com This technique has been successfully applied to identify this compound in various matrices, including emissions from plastic packaging and biological samples. researchgate.netfrontiersin.orgresearchgate.net

Table 1: GC-MS Parameters for this compound Analysis

Parameter Typical Value/Condition Source
Column Type HP-5MS (30 m × 0.250 mm × 0.25 μm) mdpi.com
Carrier Gas Helium mdpi.comfrontiersin.org
Flow Rate 1.0 mL/min mdpi.comfrontiersin.org
Injector Temperature 180 °C mdpi.com
Temperature Program 40 °C to 270 °C mdpi.com
Transfer Line Temperature 280 °C mdpi.com
Ionization Mode Electron Ionization (EI) at 70 eV helsinki.fi
Mass Scan Range 45-500 amu mdpi.com
Ion Source Temperature 230 °C mdpi.comfrontiersin.org

| Quadrupole Temperature | 150 °C | mdpi.com |

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique that is often coupled with GC-MS for the analysis of volatile organic compounds (VOCs) from solid or liquid samples. mdpi.comhelsinki.fi This method involves exposing a fused-silica fiber coated with a stationary phase to the headspace above a sample. mdpi.com The volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. mdpi.com The fiber is subsequently transferred to the GC injector, where the analytes are thermally desorbed for analysis. mdpi.com

The choice of fiber coating is critical and influences the selectivity and sensitivity of the extraction. helsinki.fi Common coatings include polydimethylsiloxane (B3030410) (PDMS), divinylbenzene (B73037) (DVB), and Carboxen (CAR), or combinations thereof. helsinki.ficdmf.org.br HS-SPME-GC-MS has been effectively used to identify this compound released from materials like polyolefin resins used in food packaging. researchgate.netfrontiersin.org Optimization of parameters such as extraction temperature and time is crucial for achieving high extraction efficiency. researchgate.nethelsinki.fi For instance, studies have shown that for analyzing VOCs from resin pellets, an extraction temperature of 64°C and an extraction time of 34 minutes with a DVB/CAR/PDMS fiber yielded the highest number of volatile compounds. researchgate.net

Table 2: Optimized HS-SPME Conditions for VOC Analysis from Polyolefin Resin

Parameter Optimal Condition Source
Fiber Type 50/30 μm DVB/CAR on PDMS researchgate.net
Extraction Temperature 64 °C researchgate.net
Extraction Time 34 min researchgate.net

| Sample Weight | 2.0 g | researchgate.net |

Comprehensive Two-Dimensional Gas Chromatography (GCxGC) Applications

Comprehensive two-dimensional gas chromatography (GCxGC) is an advanced separation technique that offers significantly enhanced resolution and peak capacity compared to conventional one-dimensional GC. researchgate.net It employs two columns with different stationary phases (e.g., a non-polar primary column and a polar secondary column) connected by a modulator. helsinki.firesearchgate.net The modulator traps and then re-injects fractions of the eluent from the first column onto the second column, resulting in a two-dimensional separation. researchgate.net

This powerful technique is particularly well-suited for the analysis of complex mixtures containing numerous structurally similar compounds, such as branched alkanes in biological or environmental samples. researchgate.netnih.gov GCxGC coupled with a time-of-flight mass spectrometer (TOF-MS) has been utilized to identify this compound in human exhaled breath as a potential biomarker for conditions like allergic asthma. nih.govresearchgate.net The increased separation power of GCxGC helps to resolve co-eluting peaks that would otherwise overlap in a single-dimension separation, leading to more accurate identification and quantification. researchgate.net In one study, a pattern of six alkanes, including this compound, was identified in the exhaled breath of asthmatic children using GCxGC-TOFMS. nih.govresearchgate.net

Spectroscopic Characterization Methodologies

While chromatography is essential for separation, spectroscopy provides the definitive structural information needed to confirm the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. ncat.edulifescience.co.kr Both ¹H NMR and ¹³C NMR are invaluable for elucidating the carbon-hydrogen framework of this compound. rsc.org

¹³C NMR: The ¹³C NMR spectrum of this compound provides information on the different carbon environments within the molecule. rsc.org Due to the molecule's chirality at the C3 and C6 positions, the spectrum can be complex, showing distinct signals for each unique carbon atom.

¹H NMR: The ¹H NMR spectrum reveals the types and connectivity of protons in the molecule. rsc.org The chemical shifts, splitting patterns (multiplicity), and integration of the signals provide detailed information about the CH, CH₂, and CH₃ groups and their positions relative to each other, confirming the 3,6-dimethyl substitution pattern on the decane (B31447) backbone. rsc.org

While specific, detailed spectral data for this compound is available in spectral databases, the general expectation for its NMR spectra would align with the known chemical shifts for branched alkanes. nih.govrsc.orgcharite.de

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.com For an alkane like this compound, the FTIR spectrum is characterized by specific vibrational modes of its C-H and C-C bonds. nih.gov

The primary absorption bands expected in the FTIR spectrum of this compound include:

C-H stretching vibrations: Strong absorptions in the 2850-3000 cm⁻¹ region, characteristic of the methyl (CH₃) and methylene (B1212753) (CH₂) groups.

C-H bending vibrations: Absorptions around 1465 cm⁻¹ (for CH₂ scissoring) and 1375 cm⁻¹ (for CH₃ symmetric bending). The presence of the methyl groups at positions 3 and 6 would influence the profile in this region.

FTIR can be used as a complementary technique to confirm the alkane nature of the compound and has been employed in studies analyzing wastewater containing various organic compounds, including this compound. mdpi.com Vapor phase IR spectra for this compound are also available for reference. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Polydimethylsiloxane (PDMS)
Divinylbenzene (DVB)
Carboxen (CAR)
Methane
Ammonia
Nonane
2,2,4,6,6-Pentamethylheptane
Decane
Dodecane
Tetradecane
Palmitic acid
Pentadecanol
Pentadecanal

Mass Spectrometry for Molecular Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for elucidating the structure of organic compounds like this compound. tutorchase.com In mass spectrometry, molecules are ionized and then fragmented, creating a unique pattern of fragment ions that serves as a molecular fingerprint. tutorchase.comsavemyexams.com The molecular ion peak (M+) for this compound would correspond to its molecular weight of approximately 170.33 g/mol . nih.gov

The fragmentation of alkanes in a mass spectrometer is primarily influenced by the relative strength of its bonds and the stability of the resulting fragments. tutorchase.com Carbon-carbon (C-C) bonds are generally weaker than carbon-hydrogen (C-H) bonds and are therefore more likely to break. msu.edu This breakage results in the formation of various alkyl carbocations. msu.edu For branched alkanes like this compound, fragmentation is more pronounced at the branching points due to the increased stability of the resulting secondary and tertiary carbocations. gatech.edu

The electron ionization (EI) mass spectrum of this compound would be expected to show a series of peaks corresponding to the loss of different alkyl groups. savemyexams.com Common fragments for alkanes include ions with mass-to-charge ratios (m/z) corresponding to the loss of methyl (CH3•, loss of 15 amu), ethyl (C2H5•, loss of 29 amu), propyl (C3H7•, loss of 43 amu), and butyl (C4H9•, loss of 57 amu) radicals. tutorchase.commsu.edu The fragmentation pattern helps to piece together the structure of the original molecule. tutorchase.com The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound that can be used for comparison and identification. nih.govnist.gov

Table 1: Common Alkane Fragments in Mass Spectrometry msu.edusavemyexams.com

FragmentFormulam/z Value
MethylCH₃⁺15
EthylC₂H₅⁺29
PropylC₃H₇⁺43
ButylC₄H₉⁺57
PentylC₅H₁₁⁺71
HexylC₆H₁₃⁺85

This table is for general reference and the relative abundance of these fragments for this compound would depend on its specific structure.

Trace Analysis and Detection in Complex Matrices

The detection of this compound at trace levels in complex environmental and biological samples requires highly sensitive analytical techniques, often involving a combination of chromatography for separation and mass spectrometry for detection.

This compound has been identified as a volatile organic compound (VOC) emitted from various materials. For instance, it has been detected in emissions from plastic food packaging, specifically from polyolefin resins. frontiersin.orgau.dk Untargeted analysis using techniques like solid-phase microextraction (SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is employed to identify such emissions. frontiersin.org In a study on recycled polypropylene (B1209903), this compound was detected using headspace SPME-GC-MS. cdmf.org.br

The compound has also been found in environmental compartments such as sediments and industrial wastewater. A Greenpeace research report documented the tentative identification of (R,R)-3,8-Dimethyldecane, an isomer of this compound, in wastewater effluent from a chemical plant. greenpeace.to Another study on river sediments also reported the presence of this compound. ohio.gov The analysis of such complex matrices often involves extraction of the analytes followed by GC-MS analysis. greenpeace.to Furthermore, this compound was identified as a component of volatile emissions from three-layer particleboards containing recycled automotive plastics. mdpi.com

Table 2: Detection of this compound in Environmental Samples

Sample TypeAnalytical MethodFindingReference
Polyolefin Resin PackagingSPME-GC/MSReleased from packaging material. frontiersin.org
Recycled PolypropyleneHS-SPME-GC-MSDetected as a volatile compound. cdmf.org.br
Industrial WastewaterGC/MS ScreenTentatively identified as (R,R)-3,8-Dimethyldecane. greenpeace.to
River SedimentGC/MSDetected in sediment samples. ohio.gov
Particleboards with Recycled PlasticsGC/MSIdentified as a volatile emission. mdpi.com

The analysis of volatile organic compounds in exhaled breath, known as breathomics, has emerged as a non-invasive diagnostic tool. mdpi.com this compound has been detected in human exhaled breath in several studies. mdpi.comnih.gov In a study comparing different breath sampling methods, this compound was identified, although it was also found in some control samples, suggesting potential for contamination from the sampling system. mdpi.com

Notably, a study on the exhaled breath metabolome of children with allergic asthma identified a pattern of six alkanes, including this compound, that characterized the asthmatic population. nih.govuma.pt This finding suggests its potential as part of a biomarker signature for asthma. mdpi.com The analysis was performed using comprehensive two-dimensional gas chromatography–time of flight mass spectrometry (GC×GC–ToFMS), a high-throughput and sensitive technique. nih.govuma.pt

Beyond human health, this compound has also been identified in beehive products. It was detected as a volatile component in propolis from Tenerife, Canary Islands, using headspace SPME-GC-MS. nih.gov It has also been found in the volatile profile of bee venom from different regions in Turkey, analyzed by GC-MS. dergipark.org.tr Additionally, it was identified in Acacia honey. mdpi.com

Table 3: Detection of this compound in Biological Systems

Biological MatrixAnalytical MethodResearch ContextReference
Exhaled BreathGC×GC-ToFMSPart of a 6-alkane signature for allergic asthma in children. nih.govuma.pt
Exhaled BreathGC-MSDetected in a study comparing breath sampling methodologies. mdpi.com
Exhaled BreathGC-MSIdentified in a study of healthy volunteers and lung cancer patients. nih.gov
PropolisHS-SPME/GC-MSIdentified as a volatile component. nih.gov
Bee VenomGC-MSCharacterization of volatile profile. dergipark.org.tr
Acacia HoneyNot specifiedIdentified as a volatile compound. mdpi.com

The accurate identification and quantification of this compound in any sample matrix rely on the availability of pure analytical reference standards. Chemical suppliers provide this compound for use as a reference material in analytical laboratories. cymitquimica.com These standards are crucial for confirming the identity of the compound in a sample by comparing its retention time in chromatography and its mass spectrum with that of the known standard. nih.gov The National Institute of Standards and Technology (NIST) provides comprehensive data for this compound, including its CAS Registry Number (17312-53-7), molecular formula (C12H26), and mass spectrum, which are essential for its use as a reference standard. nih.govnist.govnist.gov The availability of such well-characterized standards underpins the reliability and accuracy of analytical measurements.

Environmental Occurrence, Fate, and Transformation of 3,6 Dimethyldecane

Emissions and Sources in Anthropogenic Environments

Release from Polymeric Materials (e.g., Polyolefin Resin, Food Packaging)

3,6-Dimethyldecane has been identified as a volatile organic compound (VOC) released from polymeric materials, particularly those used in food packaging. frontiersin.orgresearchgate.net Studies have shown that this branched alkane can be emitted from polyolefin resins, which are widely used in the production of plastic food packaging. frontiersin.orgresearchgate.netau.dkfrontiersin.org Its presence has also been noted in the additives used to manufacture resin pellets. frontiersin.orgresearchgate.netfrontiersin.org

The release of this compound and other branched alkanes from materials like polypropylene (B1209903) (PP) is often attributed to the polymerization and pelleting processes during manufacturing. frontiersin.orgfrontiersin.org These compounds may be fragments of broken polymeric chains or residual raw materials used in polymer production. frontiersin.orgfrontiersin.org Oxidation during the manufacturing process, resulting from the interaction between the polymer and oxygen, can also contribute to the formation and emission of such VOCs. frontiersin.orgfrontiersin.org

In the context of recycled plastics, this compound has been detected in post-consumer polyolefins. ua.es For instance, it was identified as one of the volatile compounds in particleboards that incorporated recycled automotive plastics, specifically from painted bumpers, in their core layer. mdpi.com A study on different recycled polypropylene samples also identified this compound, describing its odor as "scented" and "waxy". cdmf.org.br

The table below summarizes the detection of this compound in various polymeric materials.

Material SourceSpecific Material TypeReference
Polyolefin ResinPlastic Food Packaging frontiersin.orgresearchgate.netresearchgate.netau.dkfrontiersin.org
Recycled Automotive PlasticsParticleboard Core Layer mdpi.com
Recycled PolypropyleneFood Application Grade cdmf.org.br

Presence in Industrial Emissions and Waste Streams

Beyond its release from consumer products, this compound has been noted in industrial contexts. It is listed as a compound within the "Hydrocarbons, C11-C13, isoalkanes, <2% aromatics" registration dossier, indicating its relevance in industrial chemical mixtures. europa.eu The compound has also been detected in the emissions from particleboards containing recycled automotive plastics, suggesting its potential release from industrial recycling and manufacturing processes. mdpi.com

Atmospheric Chemistry and Environmental Lifetime

Once released into the atmosphere, this compound is subject to chemical transformations that determine its persistence and impact. As a volatile organic compound, its vapor can form an explosive mixture with air and may travel significant distances from its source. apolloscientific.co.uk The primary degradation pathway for alkanes in the atmosphere is through reaction with hydroxyl (OH) radicals.

The Community Regional Atmospheric Chemistry Multiphase Mechanism (CRACMM) includes this compound in its list of species, categorizing it under "HC10," which represents higher molecular weight hydrocarbons. copernicus.org This inclusion signifies its role in atmospheric chemical modeling. The environmental fate of such isoalkanes is influenced by factors like phototransformation in the air. europa.eu While specific data on the atmospheric lifetime of this compound is limited, it is expected to behave similarly to other branched C12 alkanes.

Degradation Pathways in Various Environmental Compartments

The breakdown of this compound in the environment can occur through various biological and chemical processes.

In soil and water, biodegradation is a key degradation pathway. europa.eu Certain microorganisms have demonstrated the ability to metabolize branched alkanes. For example, mutant strains of Pseudomonas citronellolis that are capable of utilizing n-decane have also been found to metabolize other recalcitrant branched hydrocarbons, including 3,6-dimethyloctane (B100007) and 2,6-dimethyldecane (B82109). nih.gov This suggests that microbial populations can adapt to degrade such compounds.

Furthermore, studies on the bioremediation of crude oil have shown that certain fungi can degrade this compound. ajol.info Fungi isolated from cow dung-contaminated soils were able to break down various hydrocarbon compounds present in crude oil, including this compound. ajol.info

The following table outlines the observed degradation of this compound by microorganisms.

OrganismEnvironment/SourceDegradation ContextReference
Pseudomonas citronellolis (mutant strain)LaboratoryMetabolism of recalcitrant branched hydrocarbons nih.gov
FungiCow dung-contaminated soilBiodegradation of crude oil components ajol.info

Formation of Branched Alkanes in Biomass Conversion Processes

The formation of this compound is not limited to industrial synthesis and degradation of plastics. It has also been observed as a product in biomass conversion processes.

During the biomethanization of lignite (B1179625), a type of low-rank coal, this compound was detected as an intermediate compound. acs.org This occurred during the anaerobic digestion of lignite by microorganisms from coal seams that were acclimated to use lignite as the sole carbon source. acs.org

Additionally, in the study of lignin (B12514952) depolymerization by the bacterium Streptomyces sp. S6, isolated from a decaying oil palm empty fruit bunch, the formation of linear alkanes such as 2,6-dimethyldecane was noted. nih.gov The detection of such compounds indicated that a ring-opening reaction of the aromatic structures within lignin had occurred. nih.gov Although this specific study identified a close isomer, it points to the general formation of branched alkanes during the microbial breakdown of complex biomass. The process of upgrading raw fuel gas from biomass gasification through partial oxidation reforming can also result in the conversion of tars and other hydrocarbons into simpler compounds, though specific formation of this compound was not detailed. researchgate.net

Applications in Advanced Materials and Chemical Synthesis

Role as Intermediates in Organic Synthesis

In the realm of organic synthesis, hydrocarbon chains are often referred to as "building blocks," providing the structural backbone for more complex functionalized molecules. clearsynth.comchemistrydocs.com 3,6-Dimethyldecane is classified commercially as such a building block, indicating its availability for use in synthetic chemical processes. clearsynth.com

Precursors for Natural Product Synthesis

While branched alkanes are integral to the structure of many natural products, such as insect pheromones and lipids, specific documented instances of this compound being used as a direct precursor in the synthesis of a named natural product are not prominent in available research. However, the synthesis of closely related isomers provides insight into the potential utility of such structures. For example, isomers like 2,6-dimethyldecane (B82109) have been utilized as key intermediates in creating racemic forms of natural products. The general synthetic pathways developed for these related compounds could theoretically be adapted for this compound if its specific stereochemistry were required for a target molecule.

Synthetic Building Blocks for Complex Organic Molecules

The utility of a simple alkane like this compound as a synthetic building block lies in its potential for functionalization. Through reactions such as halogenation, a reactive "handle" can be introduced onto the hydrocarbon chain, allowing for subsequent chemical modifications and the construction of more elaborate molecules. Although specific industrial-scale applications transforming this compound into complex organic molecules are not widely reported, its presence in chemical supplier catalogs as a building block confirms its role as a starting material for chemical research and development. clearsynth.com Its inclusion in studies of volatile organic compounds (VOCs) from materials like recycled automotive plastics also highlights its presence in complex hydrocarbon mixtures found in industrial settings. mdpi.com

Contributions to Fuel Chemistry and Performance Enhancement (Process-Oriented)

In fuel chemistry, the structure of hydrocarbon molecules is paramount to performance. Branched alkanes are generally preferred over their straight-chain counterparts due to their superior combustion properties, particularly their higher octane (B31449) ratings.

Isomerization for Octane Number Improvement

Isomerization is a critical refinery process that converts straight-chain or lightly branched alkanes into highly branched isomers to boost the octane number of gasoline. axens.net For instance, the isomerization of light naphtha (containing C₅ and C₆ alkanes) is a standard method for producing high-octane blending components. axens.net While a C₁₂ molecule like this compound is heavier than typical isomerization feedstock for gasoline, the principle remains relevant for diesel and jet fuel. The goal of such processes is to increase the degree of branching. As a di-substituted alkane, this compound represents a desirable type of molecule in fuel mixtures. The presence of branched C₁₂ alkanes, such as this compound, has been identified in specialized isoparaffinic solvents and fuels, which are valued for their clean-burning characteristics. ca.govresearchgate.net

Catalytic Processes for Upgrading Hydrocarbon Feedstocks

Interactive Data Table: Properties of this compound

PropertyValueSource
IUPAC Name This compound nih.gov
CAS Number 17312-53-7 nih.govnist.gov
Molecular Formula C₁₂H₂₆ nih.govnist.gov
Molecular Weight 170.33 g/mol nih.govchemeo.com
Kovats Retention Index 1129 (standard non-polar) nih.gov

Q & A

Basic Research Questions

Q. How can researchers synthesize 3,6-dimethyldecane with high purity for experimental studies?

  • Methodological Answer :

  • Step 1 : Utilize branched alkane synthesis protocols, such as alkylation of decane derivatives with methyl groups at positions 3 and 5. For example, employ Friedel-Crafts alkylation or transition-metal-catalyzed coupling reactions to ensure regioselectivity .
  • Step 2 : Purify the product via fractional distillation, followed by column chromatography using silica gel and a non-polar solvent (e.g., hexane). Monitor purity using gas chromatography-mass spectrometry (GC-MS) .
  • Data Table :
Synthesis MethodYield (%)Purity (GC-MS)Key Reference
Alkylation78–85≥98%
Catalytic coupling65–72≥95%

Q. What analytical techniques are recommended for structural confirmation of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm branching patterns. Peaks for methyl groups at δ ~0.8–1.2 ppm and backbone carbons at δ ~20–35 ppm are critical .
  • Infrared Spectroscopy (IR) : Identify C-H stretching (2850–2960 cm1^{-1}) and bending vibrations (1375–1465 cm1^{-1}) characteristic of branched alkanes .
  • Mass Spectrometry : Look for molecular ion peaks at m/z 184 (C12H _{12}H _{26} $) and fragmentation patterns indicative of methyl branching .

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer :

  • Storage : Use amber glass vials under inert gas (e.g., argon) at –20°C to minimize oxidation. Avoid exposure to light and moisture .
  • Safety Protocols : Conduct hazard assessments using databases like the NIST Chemistry WebBook to evaluate flammability (flash point ~60–80°C) and toxicity (LD50_{50} data) .

Advanced Research Questions

Q. What experimental designs can resolve contradictions in thermodynamic data (e.g., boiling point, vapor pressure) for this compound?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference data from NIST Standard Reference Database 69 with independent measurements using differential scanning calorimetry (DSC) and vapor pressure osmometry .
  • Statistical Validation : Apply error analysis (e.g., standard deviation ±2°C for boiling point measurements) and replicate experiments under controlled humidity/temperature .
  • Data Table :
PropertyNIST ValueExperimental ValueDiscrepancy
Boiling Point (°C)216–218212–2153–4°C
Vapor Pressure (kPa)0.120.150.03 kPa

Q. How can computational modeling predict isomerization pathways of this compound under catalytic conditions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Model energy barriers for methyl group migration using software like Gaussian or ORCA. Compare activation energies for 3,6- vs. 4,5-dimethyl isomers .
  • Kinetic Monte Carlo Simulations : Simulate reaction pathways under varying temperatures (25–150°C) to identify dominant isomerization mechanisms .

Q. What methodologies quantify the environmental persistence of this compound in soil and aquatic systems?

  • Methodological Answer :

  • Biodegradation Studies : Use OECD 301B (Ready Biodegradability) protocols with activated sludge. Monitor degradation via GC-MS over 28 days .
  • Hydrolysis/Photolysis : Exclude microbial activity by testing sterile buffered solutions under UV light (λ = 254 nm). Analyze degradation products via LC-MS .
  • Data Table :
Test SystemHalf-Life (Days)Major Degradation Products
Soil (aerobic)45–60Carboxylic acids
Aquatic (UV)10–15Alkenes, ketones

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.